molecular formula C22H20N4O B10796222 N~4~-benzyl-N~2~-(4-methoxyphenyl)quinazoline-2,4-diamine

N~4~-benzyl-N~2~-(4-methoxyphenyl)quinazoline-2,4-diamine

Cat. No.: B10796222
M. Wt: 356.4 g/mol
InChI Key: GFDLOQVUVBBATG-UHFFFAOYSA-N
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Description

MMV000963 is a compound identified from the Medicines for Malaria Venture (MMV) malaria box, which contains a diverse set of drug-like and probe-like compounds. This compound has shown promising antischistosomal activity, making it a potential candidate for further drug development .

Chemical Reactions Analysis

MMV000963 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV000963 has been primarily studied for its antischistosomal properties. It has shown significant activity against both schistosomula and adult Schistosoma mansoni in vitro. This compound has also been tested in vivo, where it demonstrated a significant reduction in worm burden in infected mice.

Mechanism of Action

The mechanism of action of MMV000963 involves its interaction with specific molecular targets within the parasite. While the exact molecular targets and pathways are not fully elucidated, it is believed that MMV000963 disrupts essential biological processes in the parasite, leading to its death. Further research is needed to fully understand the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

MMV000963 can be compared with other compounds in the MMV malaria box that have shown antischistosomal activity. Similar compounds include N,N9-diarylurea and 2,3-dianilinoquinoxaline, both of which have demonstrated significant activity against Schistosoma mansoni. What sets MMV000963 apart is its unique chemical structure and its specific activity profile, which may offer advantages in terms of efficacy and safety .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(4-methoxyphenyl)quinazoline-2,4-diamine

InChI

InChI=1S/C22H20N4O/c1-27-18-13-11-17(12-14-18)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H2,23,24,25,26)

InChI Key

GFDLOQVUVBBATG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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